Cas no 2901095-83-6 (Oxazole, 5-ethynyl-2-(1-methylethyl)-)

Oxazole, 5-ethynyl-2-(1-methylethyl)- 化学的及び物理的性質
名前と識別子
-
- 5-ethynyl-2-(propan-2-yl)-1,3-oxazole
- SCHEMBL15481029
- EN300-7551387
- 2901095-83-6
- Oxazole, 5-ethynyl-2-(1-methylethyl)-
-
- インチ: 1S/C8H9NO/c1-4-7-5-9-8(10-7)6(2)3/h1,5-6H,2-3H3
- InChIKey: ZBDWLKSMQUABMD-UHFFFAOYSA-N
- SMILES: O1C(C#C)=CN=C1C(C)C
計算された属性
- 精确分子量: 135.068413911g/mol
- 同位素质量: 135.068413911g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 10
- 回転可能化学結合数: 2
- 複雑さ: 156
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.8
- トポロジー分子極性表面積: 26Ų
Oxazole, 5-ethynyl-2-(1-methylethyl)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Aaron | AR027U0N-100mg |
5-ethynyl-2-(propan-2-yl)-1,3-oxazole |
2901095-83-6 | 95% | 100mg |
$496.00 | 2025-02-15 | |
1PlusChem | 1P027TSB-100mg |
5-ethynyl-2-(propan-2-yl)-1,3-oxazole |
2901095-83-6 | 95% | 100mg |
$485.00 | 2024-05-06 | |
1PlusChem | 1P027TSB-250mg |
5-ethynyl-2-(propan-2-yl)-1,3-oxazole |
2901095-83-6 | 95% | 250mg |
$664.00 | 2024-05-06 | |
1PlusChem | 1P027TSB-5g |
5-ethynyl-2-(propan-2-yl)-1,3-oxazole |
2901095-83-6 | 95% | 5g |
$3595.00 | 2024-05-06 | |
Aaron | AR027U0N-1g |
5-ethynyl-2-(propan-2-yl)-1,3-oxazole |
2901095-83-6 | 95% | 1g |
$1381.00 | 2025-02-15 | |
Aaron | AR027U0N-10g |
5-ethynyl-2-(propan-2-yl)-1,3-oxazole |
2901095-83-6 | 95% | 10g |
$5850.00 | 2023-12-15 | |
1PlusChem | 1P027TSB-2.5g |
5-ethynyl-2-(propan-2-yl)-1,3-oxazole |
2901095-83-6 | 95% | 2.5g |
$2449.00 | 2024-05-06 | |
1PlusChem | 1P027TSB-10g |
5-ethynyl-2-(propan-2-yl)-1,3-oxazole |
2901095-83-6 | 95% | 10g |
$5298.00 | 2024-05-06 | |
1PlusChem | 1P027TSB-500mg |
5-ethynyl-2-(propan-2-yl)-1,3-oxazole |
2901095-83-6 | 95% | 500mg |
$1012.00 | 2024-05-06 | |
Aaron | AR027U0N-250mg |
5-ethynyl-2-(propan-2-yl)-1,3-oxazole |
2901095-83-6 | 95% | 250mg |
$695.00 | 2025-02-15 |
Oxazole, 5-ethynyl-2-(1-methylethyl)- 関連文献
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
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Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
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Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
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Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
Oxazole, 5-ethynyl-2-(1-methylethyl)-に関する追加情報
Oxazole, 5-Ethynyl-2-(1-Methylethyl)-: A Comprehensive Overview
Oxazole, 5-ethynyl-2-(1-methylethyl)-, also known by its CAS number 2901095-83-6, is a heterocyclic organic compound with significant potential in various fields of chemistry and materials science. This compound belongs to the oxazole family, which is a five-membered aromatic ring containing one oxygen and one nitrogen atom. The presence of an ethynyl group at the 5-position and a 1-methylethyl substituent at the 2-position imparts unique electronic and structural properties to this molecule. Recent studies have highlighted its role in drug discovery, materials synthesis, and as a versatile building block in organic synthesis.
The oxazole ring system is well-known for its stability and ability to participate in various chemical reactions. The 5-ethynyl substituent introduces a triple bond into the structure, enhancing the compound's reactivity and enabling it to undergo click chemistry reactions such as azide-alkyne cycloaddition (CuAAC). This makes it an attractive candidate for applications in click chemistry-based drug delivery systems and bioconjugation. The 1-methylethyl group at the 2-position adds steric bulk to the molecule, which can influence its solubility, stability, and interaction with biological systems.
Recent research has focused on the synthesis of oxazole derivatives with tailored functionalities. For instance, studies have demonstrated that 5-ethynyl-2-(1-methylethyl)-oxazole can be efficiently synthesized via a two-step process involving the reaction of an aldehyde with hydroxylamine followed by cyclization under acidic conditions. This method offers high yields and excellent control over the product's purity. Additionally, computational studies have provided insights into the electronic structure of this compound, revealing its potential as a fluorescent probe or an electron-deficient aromatic system in donor-acceptor interactions.
In terms of applications, oxazole derivatives have shown promise in medicinal chemistry as scaffolds for bioactive molecules. For example, derivatives of this compound have been investigated for their anti-inflammatory, antitumor, and antimicrobial activities. The 5-ethynyl group allows for further functionalization through click chemistry, enabling the attachment of various bioactive moieties or targeting ligands. This makes it a valuable tool in drug design and combinatorial chemistry.
Beyond medicinal applications, oxazole derivatives are also being explored in materials science. Their aromaticity and ability to form stable π-interactions make them suitable candidates for use in organic electronics. Recent studies have reported their incorporation into conductive polymers and organic field-effect transistors (OFETs), where they contribute to improved charge transport properties. The 1-methylethyl substituent plays a crucial role in modulating the electronic properties of these materials by altering their conjugation length and energy levels.
The synthesis of oxazole derivatives has also been optimized using green chemistry principles. For instance, solvent-free conditions or biocatalytic methods have been employed to reduce environmental impact while maintaining high yields. These advancements underscore the commitment to sustainable practices in modern chemical synthesis.
In conclusion, Oxazole, 5-ethynyl-2-(1-methylethyl)- (CAS No: 2901095-83-6) is a versatile compound with wide-ranging applications across multiple disciplines. Its unique structure enables it to serve as a valuable building block in organic synthesis, drug discovery, and materials science. With ongoing research focusing on its functionalization and integration into advanced materials, this compound continues to be an area of significant interest for chemists and material scientists alike.
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